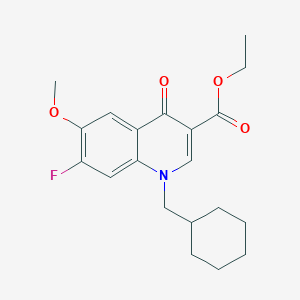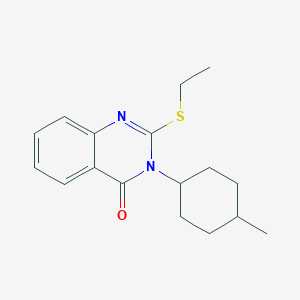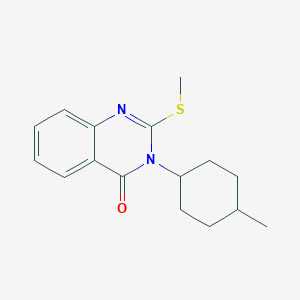
3-(4-methylcyclohexyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methylcyclohexyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one, also known as MCH-MS-DHQ, is an organic compound that has been studied for its potential applications in medicinal chemistry and pharmacology. MCH-MS-DHQ is a member of the quinazolinone family, which is a group of heterocyclic compounds that typically contain a nitrogen-containing ring. The compound has been studied for its ability to interact with various enzymes, receptors, and other proteins, and has also been investigated for its anti-cancer properties.
科学的研究の応用
3-(4-methylcyclohexyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one has been studied for its potential applications in medicinal chemistry and pharmacology. The compound has been investigated for its ability to interact with various enzymes, receptors, and other proteins. Studies have shown that 3-(4-methylcyclohexyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one has the ability to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. The compound has also been studied for its anti-cancer properties, as it has been found to inhibit the growth of certain cancer cells in vitro.
作用機序
The exact mechanism of action of 3-(4-methylcyclohexyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one is still not fully understood. However, studies have suggested that the compound has the ability to interact with various enzymes, receptors, and other proteins. For example, 3-(4-methylcyclohexyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. In addition, the compound has been found to inhibit the growth of certain cancer cells in vitro, suggesting that it may have anti-cancer properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-methylcyclohexyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one are still being studied. However, studies have shown that the compound has the ability to interact with various enzymes, receptors, and other proteins. For example, 3-(4-methylcyclohexyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. In addition, the compound has been found to inhibit the growth of certain cancer cells in vitro, suggesting that it may have anti-cancer properties.
実験室実験の利点と制限
The use of 3-(4-methylcyclohexyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one in lab experiments has several advantages and limitations. One advantage is that the compound is relatively easy to synthesize, which makes it readily available for use in experiments. Additionally, the compound has been studied for its potential applications in medicinal chemistry and pharmacology, making it a useful tool for researchers. However, there are some limitations to the use of 3-(4-methylcyclohexyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one in experiments. For example, the exact mechanism of action of the compound is still not fully understood, so its effects may not be completely predictable. In addition, the compound has not been extensively studied, so its safety and efficacy in humans is still unknown.
将来の方向性
There are several potential future directions for the study of 3-(4-methylcyclohexyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one. One direction is to further investigate the compound’s mechanism of action and its potential applications in medicinal chemistry and pharmacology. Additionally, further research could be done to explore the compound’s safety and efficacy in humans. Finally, studies could be done to explore the potential of 3-(4-methylcyclohexyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one as an anti-cancer agent.
合成法
The synthesis of 3-(4-methylcyclohexyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one has been achieved through a few different methods. The most common method is a multi-step synthesis involving the reaction of 4-methylcyclohexanone with methyl sulfide and subsequent treatment with hydrazine hydrate. This reaction yields a hydrazone intermediate, which is then treated with a base such as potassium carbonate to form the desired product. Another method involves the reaction of 4-methylcyclohexanone with methyl sulfide and hydrazine hydrate, followed by a catalytic hydrogenation. This method yields a higher yield of 3-(4-methylcyclohexyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one than the multi-step synthesis.
特性
IUPAC Name |
3-(4-methylcyclohexyl)-2-methylsulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-11-7-9-12(10-8-11)18-15(19)13-5-3-4-6-14(13)17-16(18)20-2/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCDQHKWXBPFCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2C(=O)C3=CC=CC=C3N=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylcyclohexyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,5-dimethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6450435.png)
![2-(2,5-dimethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6450441.png)
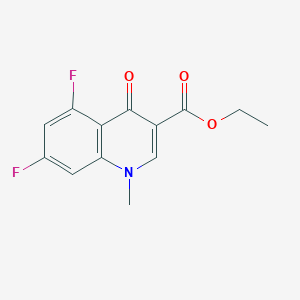
![2-(3-methoxyphenoxy)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one](/img/structure/B6450456.png)
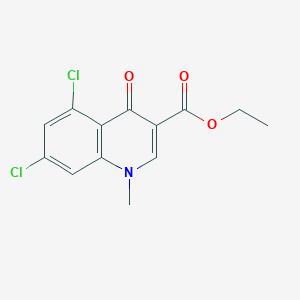
![6-cyclopropyl-5-fluoro-2-[4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6450469.png)

![6-cyclopropyl-5-fluoro-2-(4-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6450481.png)
![2-(3,4-dimethoxyphenyl)-1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B6450482.png)
![2-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2,3,4-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6450490.png)
![5-fluoro-6-phenyl-2-[4-(1H-1,2,4-triazole-3-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6450502.png)
![6-cyclopropyl-5-fluoro-2-[4-(2-methyl-1H-1,3-benzodiazole-5-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6450511.png)
